(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(5-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2 |
InChI Key |
UOVMLBHFUADOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)CO)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
The most widely reported method involves the reduction of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate to the corresponding alcohol. In a representative procedure, sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) are employed in tetrahydrofuran (THF) under inert conditions. The reaction proceeds via nucleophilic attack on the ester carbonyl, yielding this compound with a near-quantitative yield of 99%. Key advantages include short reaction times (~2 hours) and minimal purification requirements.
Mechanistic Insights :
The CaCl₂ acts as a Lewis acid, polarizing the carbonyl group and enhancing NaBH₄’s reducing efficiency. This dual-reagent system prevents over-reduction to the hydrocarbon, a common side reaction in ester reductions.
Alternative Reducing Agents and Conditions
While NaBH₄/CaCl₂ is the gold standard, other reductants have been explored:
-
Lithium Aluminum Hydride (LiAlH₄) : Yields the alcohol but requires strict anhydrous conditions and generates aluminum byproducts, complicating isolation.
-
DIBAL-H (Diisobutylaluminum Hydride) : Selective reduction at low temperatures (-78°C) achieves 85% yield but demands specialized equipment.
Table 1: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₄/CaCl₂ | THF | 25°C | 99 | >98 |
| LiAlH₄ | Diethyl ether | Reflux | 78 | 92 |
| DIBAL-H | Toluene | -78°C | 85 | 95 |
Optimization of the NaBH₄/CaCl₂ Protocol
Role of Calcium Chloride
Calcium chloride’s stoichiometry is critical. A molar ratio of 1:1.2 (ester:CaCl₂) maximizes yield by preventing borohydride decomposition. Excess CaCl₂ leads to gel formation, hindering stirring and reducing efficiency.
Solvent Effects
Tetrahydrofuran (THF) outperforms methanol or ethanol due to its ability to solubilize both ionic (NaBH₄) and organic (ester) components. Methanol, though polar, reacts sluggishly, yielding <50% product.
Intermediate Synthesis: Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Cyclocondensation of Aminopyrazoles
The ester precursor is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid. This one-pot reaction proceeds at 80°C for 6 hours, achieving 89% yield.
Key Reaction Parameters :
Alternative Route: Suzuki-Miyaura Coupling
A less common approach involves palladium-catalyzed coupling of 5-chloropyrazolo[1,5-a]pyrimidine-2-boronic acid with ethyl bromoacetate. While feasible, this method suffers from lower yields (62%) and palladium contamination concerns.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity exceeds 98% when using NaBH₄/CaCl₂, with a retention time of 4.2 minutes on a C18 column (acetonitrile:water = 70:30).
Industrial-Scale Production Challenges
Scaling the NaBH₄/CaCl₂ method introduces two hurdles:
-
Exothermicity : Rapid NaBH₄ addition risks thermal runaway. Controlled dosing via syringe pumps mitigates this.
-
Byproduct Removal : Calcium borate precipitates require filtration through Celite, adding 2–3 hours to the process.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation to Aldehyde
The primary alcohol undergoes oxidation using Dess–Martin periodinane (DMP) to form the corresponding aldehyde, 5-chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde , albeit with moderate efficiency (46% yield) .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Oxidizing Agent | Dess–Martin periodinane |
| Solvent | Dichloromethane (DCM) |
| Yield | 46% |
Reductive Amination
The aldehyde intermediate participates in reductive amination with primary/secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant. This yields substituted pyrazolo[1,5-a]pyrimidine derivatives with varying efficiencies :
Example Reaction :
Yield Data :
| Amine Type | Product Yield |
|---|---|
| Piperazine | 84% |
| Morpholine | 63% |
Nucleophilic Substitution
While direct substitution reactions of the methanol derivative are less documented, analogous 5-chloropyrazolo[1,5-a]pyrimidine derivatives undergo nucleophilic displacement at the C5 position. For example:
-
Reaction with morpholine under K₂CO₃ yields 5-morpholino derivatives (94% yield) .
-
Palladium-catalyzed carbonylation with CO/MeOH produces methyl esters (52% yield) .
Comparative Reactivity :
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃, RT | 5-Morpholino derivative | 94% |
| 5-Chloropyrazolo[1,5-a]pyrimidine | PdCl₂(PPh₃)₂, CO, MeOH, 100°C | Methyl ester | 52% |
Key Research Findings
-
Reduction Efficiency : NaBH₄ selectively reduces esters to alcohols without affecting the pyrazolo[1,5-a]pyrimidine core .
-
Oxidation Challenges : The moderate yield in DMP-mediated oxidation suggests competing side reactions or steric hindrance .
-
Selective Functionalization : The C5 chlorine atom is more reactive than the C2 methanol group in nucleophilic substitutions .
Scientific Research Applications
Anticancer Properties
Research indicates that (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits potent anticancer activity. It has been shown to act as an inhibitor of various kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit CK2 kinase, which plays a crucial role in tumor growth and survival . The compound's ability to modulate signaling pathways associated with cancer makes it a promising candidate for further development.
Kinase Inhibition
The compound has been identified as a selective inhibitor for several kinases, including PIM1 and JAK1. These kinases are implicated in various cellular processes such as proliferation and apoptosis . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against specific kinases .
Cardiovascular Diseases
Due to its ability to inhibit angiotensin II receptors, this compound derivatives have been explored as potential antihypertensive agents. These compounds may provide new therapeutic options for managing hypertension by blocking receptor-mediated vasoconstriction .
Neurological Disorders
Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives could be beneficial in treating neurological disorders due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory processes .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, a study reported IC50 values in the low nanomolar range for CK2 inhibition, indicating high potency .
| Compound | Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | CK2α | 8 | |
| Derivative A | PIM1 | 15 | |
| Derivative B | JAK1 | 20 |
In Vivo Studies
In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary animal model studies have shown promising results in terms of tumor growth inhibition and overall survival rates when treated with pyrazolo[1,5-a]pyrimidine derivatives .
Mechanism of Action
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine atom and hydroxymethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
Key Observations :
- The 5-chloro substitution is common in bioactive derivatives, enhancing electrophilicity for nucleophilic substitution reactions .
- Methanol vs. amine groups: The hydroxymethyl group in this compound improves solubility compared to amine-substituted analogues (e.g., Compound 98), which show lower synthetic yields (~11%) .
Heterocyclic Analogues with Different Cores
Key Observations :
- Thienopyrimidine derivatives (e.g., ) exhibit distinct electronic properties due to sulfur incorporation, influencing receptor binding profiles.
- Iodo-substituted analogues (e.g., 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine) are valuable for Suzuki-Miyaura coupling, enabling diversification .
Biological Activity
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H7ClN4O
- Molecular Weight : 186.61 g/mol
- IUPAC Name : this compound
- CAS Number : 1263059-09-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. For instance, it exhibits inhibitory activity against CK2 kinase, which plays a pivotal role in tumorigenesis .
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting their cell cycle and promoting programmed cell death .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could be beneficial in treating diseases characterized by chronic inflammation .
Biological Activity Data
The following table summarizes various biological activities associated with this compound and related compounds:
| Activity | IC50 Value | Reference |
|---|---|---|
| CK2 Inhibition | 8 nM | |
| Antiproliferative Activity | Low micromolar range | |
| Anti-inflammatory Activity | <50 µM | |
| Cytotoxicity in Cancer Cells | Non-cytotoxic across 60 lines |
Case Study 1: CK2 Inhibition and Anticancer Activity
In a study focused on optimizing pyrazolo[1,5-a]pyrimidines, this compound was identified as a potent inhibitor of CK2. The research demonstrated that this compound could significantly reduce cell viability in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. The selectivity for CK2 over other kinases was confirmed through differential scanning fluorimetry assays .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was shown to inhibit LPS-induced NF-kB activation in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases. The results suggested that the primary amide group at position 3 of the heterocyclic scaffold contributed significantly to its anti-inflammatory activity .
Q & A
Basic Research Question
- Protective Measures : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions to prevent inhalation .
- Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental toxicity .
- Spill Protocol : Neutralize spills with inert adsorbents (e.g., vermiculite) and collect in sealed containers .
How can the structure of this compound be confirmed post-synthesis?
Basic Research Question
- Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter for chirality .
How do substituent variations at the 5- and 7-positions affect the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
-
5-Position : Methyl or trifluoromethyl groups enhance metabolic stability. For example, 5-methyl derivatives show improved PfDHODH inhibition (IC50 = 0.16 µM) compared to unsubstituted analogs .
-
7-Position : Aryl amino groups (e.g., 4-chlorophenyl) increase target affinity. Substitution with electron-withdrawing groups (Cl, CF3) improves binding to hydrophobic enzyme pockets .
-
SAR Table :
Substituent (R5/R7) Target Activity (IC50) Reference 5-CH3, 7-NH(4-ClPh) 0.16 µM (PfDHODH) 5-CF3, 7-NH(β-Naph) 0.22 µM (Antimalarial)
What computational methods assist in understanding the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PfDHODH. Key interactions:
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. RMSD < 2.0 Å indicates stable binding .
How can reaction conditions be optimized for scaling up synthesis in research settings?
Advanced Research Question
-
Solvent Choice : Replace ethanol with acetonitrile for faster kinetics (reflux at 82°C vs. 78°C in ethanol) .
-
Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to introduce aryl groups at the 7-position. Yields improve from 65% to 85% .
-
Workflow Table :
Parameter Optimization Strategy Outcome Temperature 70°C → 80°C Yield ↑ 15% Catalyst Loading 5 mol% → 2 mol% Pd Cost ↓ 60% Purification Column → Recrystallization Purity ↑ 99%
What are the challenges in crystallizing this compound?
Advanced Research Question
- Crystal Growth : Slow evaporation from DMSO/water (1:3) yields needle-like crystals. Add 5% methanol to improve morphology .
- Twinned Data : Use SHELXD for structure solution and TwinRotMat for detwinning. Key refinement: HKLF5 format for merged data .
How does the compound compare to other pyrazolo[1,5-a]pyrimidine-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
